3-(Methoxymethyl)oxane-3-carbaldehyde
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Overview
Description
3-(Methoxymethyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O₃ It is a derivative of oxane, featuring a methoxymethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Methoxymethyl)oxane-3-carboxylic acid.
Reduction: 3-(Methoxymethyl)oxane-3-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)oxane-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde and methoxymethyl groups. These functional groups enable the compound to undergo nucleophilic addition, oxidation, and reduction reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)oxane-3-carboxylic acid: An oxidized form of 3-(Methoxymethyl)oxane-3-carbaldehyde.
3-(Methoxymethyl)oxane-3-methanol: A reduced form of this compound.
Tetrahydropyran-3-carbaldehyde: A structurally similar compound with a different substituent.
Uniqueness
This compound is unique due to the presence of both a methoxymethyl group and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.
Properties
CAS No. |
1934536-97-6 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(methoxymethyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-10-6-8(5-9)3-2-4-11-7-8/h5H,2-4,6-7H2,1H3 |
InChI Key |
HLBVVOBVPAHJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCOC1)C=O |
Origin of Product |
United States |
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